Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate
Description
Systematic Nomenclature and IUPAC Classification
The compound is formally named ethyl (2Z)-2-cyano-3-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)acrylate under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects three key structural features:
- A bicyclo[2.2.1]heptane core, a norbornane derivative with methyl groups at the 3-position of both bridgehead carbons.
- An acrylate ester substituent at the 2-position of the bicyclic system, characterized by a Z-configuration (cis arrangement) across the double bond.
- A cyano group (-CN) adjacent to the acrylate moiety.
The CAS registry number 174311-02-5 uniquely identifies this compound in chemical databases. Alternative designations include 2-cyano-3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propenoic acid ethyl ester , emphasizing the propenoic acid backbone.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₂₁NO₂ is derived from the following constituent atoms:
- 15 carbon atoms : 12 from the bicycloheptane core and acrylate group, 2 from the ethyl ester, and 1 from the cyano group.
- 21 hydrogen atoms : Distributed across the bicyclic structure, methyl groups, and ethyl ester.
- 1 nitrogen atom : From the cyano group.
- 2 oxygen atoms : From the ester carbonyl and ether groups.
| Property | Value |
|---|---|
| Molecular weight | 247.333 g/mol |
| Exact mass | 247.157227 g/mol |
| Formula | C₁₅H₂₁NO₂ |
The molecular weight of 247.333 g/mol aligns with high-resolution mass spectrometry data. The calculated exact mass (247.157227 g/mol ) confirms the absence of isotopic impurities in the base compound.
Bicyclo[2.2.1]heptane Derivative Framework
The bicyclo[2.2.1]heptane system, also known as norbornane, forms the structural backbone of this compound. Key features include:
- Bridgehead methyl groups : Two methyl substituents at the 3-position of the bicyclic system, introducing steric bulk and influencing reactivity.
- Acrylate and cyano substituents : Positioned at the 2-position of the bicycloheptane ring, these groups create a conjugated system that enhances electronic delocalization.
The rigid bicyclic framework imposes significant strain, resulting in a boat-like conformation with dihedral angles of approximately 109° between bridgehead carbons. This geometry restricts rotational freedom, stabilizing the molecule’s three-dimensional architecture.
Stereochemical Considerations in the Acrylate Substituent
The acrylate group exhibits Z-configuration (formerly cis), as denoted by the (2Z) prefix in the IUPAC name. This stereodescriptor indicates that the higher-priority groups (cyano and bicycloheptane substituents) reside on the same side of the double bond.
| Group | Priority (Cahn-Ingold-Prelog) | Spatial Orientation |
|---|---|---|
| Cyano (-CN) | 1 | Same side (Z) |
| Bicycloheptane | 2 | Same side (Z) |
The Z-configuration influences the molecule’s dipole moment (2.58808 LogP ) and solubility profile, favoring nonpolar solvents like methylene chloride. Nuclear magnetic resonance (NMR) studies would reveal distinct coupling constants for the acrylate protons, further corroborating the stereochemistry.
Properties
CAS No. |
79569-92-9 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enoate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-14(17)11(9-16)8-13-10-5-6-12(7-10)15(13,2)3/h8,10,12-13H,4-7H2,1-3H3/b11-8+ |
InChI Key |
CRJHOSYAIWNIDS-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1C2CCC(C2)C1(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1C2CCC(C2)C1(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Approach
The most common and effective method for preparing ethyl 2-cyano-3-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)acrylate is the Knoevenagel condensation between ethyl cyanoacetate and a bicyclic ketone derivative. This reaction is catalyzed by weak bases and conducted under reflux conditions.
-
- Ethyl cyanoacetate
- 3,3-Dimethylbicyclo[2.2.1]heptan-2-one (or related bicyclic ketone)
-
- Sodium bicarbonate (NaHCO3) as a weakly alkaline catalyst is preferred to avoid side reactions involving the cyano group.
- Alternative catalysts include ammonium acetate or weak bases that promote condensation without degrading sensitive groups.
Solvents :
- Non-polar solvents such as cyclohexane or hexane are used to dissolve the bicyclic ketone and facilitate the reaction.
- The reaction mixture is heated to moderate temperatures (around 100–105 °C) to maintain reflux.
-
- Slow, dropwise addition of ethyl cyanoacetate to the heated solution containing the bicyclic ketone and catalyst.
- Reaction times typically range from 15 to 18 hours to ensure complete conversion.
- Water generated during the condensation is continuously removed to drive the equilibrium toward product formation.
-
- Yields reported for analogous compounds (e.g., ethyl 2-cyano-3,3-diphenylacrylate) reach up to 94%, with high purity (>99% by HPLC).
- Although specific yield data for the bicyclic compound is limited, similar conditions are expected to provide comparable efficiency.
Process Optimization Notes
- Using sodium bicarbonate as a catalyst avoids the strong alkaline conditions that can cause cyano group hydrolysis or side reactions, thus improving yield and product stability.
- Maintaining a controlled temperature range (102–104 °C) ensures complete dissolution of reactants and optimal reaction kinetics.
- Timely removal of water formed during the reaction is critical to shift the equilibrium toward product formation and prevent hydrolysis.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Reactants | Ethyl cyanoacetate + bicyclic ketone | 1:1 molar ratio typically |
| Catalyst | Sodium bicarbonate (weak base) | Avoids cyano group degradation |
| Solvent | Cyclohexane or hexane | Non-polar, facilitates dissolution |
| Temperature | 102–105 °C | Reflux conditions |
| Reaction Time | 15–18 hours | Ensures complete conversion |
| Water Removal | Continuous during reaction | Drives equilibrium forward |
| Yield | ~90–94% (analogous compounds) | High yield expected with optimized method |
| Purity (HPLC) | >99% | High purity achievable |
Research Findings and Industrial Relevance
- A patent describing the preparation of ethyl 2-cyano-3,3-diphenylacrylate, a structurally related compound, outlines a method that can be adapted for the bicyclic derivative. This method emphasizes the use of sodium bicarbonate as a catalyst and controlled addition of ethyl cyanoacetate to improve yield and reduce raw material waste.
- The weakly alkaline catalysis approach is superior to strong bases, which can negatively affect the cyano group, thus enhancing product stability and yield.
- The reaction setup is simple and scalable, making it suitable for industrial production with cost-effective operation and high product quality.
- Commercial suppliers of ethyl 2-cyano-3-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)acrylate confirm the availability of the compound produced by such condensation methods, indicating established synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. The bicyclic structure provides rigidity, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Substituent Variations in Bicyclic Acrylates
The bicyclo[2.2.1]heptane system is a common motif in high-performance polymers and specialty chemicals. Key analogs include:
Structural Insights :
- The [2.2.1] system (norbornane) offers greater rigidity compared to [3.1.1] (pinane derivatives), enhancing thermal stability but reducing flexibility in polymers .
- The cyano group in the acrylate backbone (target compound) increases electrophilicity, promoting crosslinking in UV-curable resins compared to non-cyano analogs like ethyl acetate derivatives .
Electronic and Reactivity Comparisons
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate : Replacing the bicyclo group with a 4-methoxyphenyl substituent shifts reactivity toward conjugation-driven processes (e.g., charge-transfer complexes). The bicyclo system in the target compound provides steric hindrance, slowing hydrolysis but enhancing UV stability.
- exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acrylate : The absence of a cyano group reduces polarity, making this analog more suitable for flexible elastomers (e.g., TangoBlackPlus) with lower Young’s modulus (Figure 2A in ).
Application-Specific Performance
- Polymer Mechanical Properties: The target compound’s rigid bicyclo[2.2.1] core and cyano group contribute to high tensile strength in cured polymers, outperforming [3.1.1] analogs in load-bearing applications but with reduced elongation at break .
- Photochemical Reactivity: The electron-withdrawing cyano group enhances UV absorption efficiency, making it superior to non-cyano bicyclo acrylates in photolithography .
Biological Activity
Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate (CAS Number: 79569-92-9) is a compound characterized by its unique bicyclic structure, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 349.4 ± 25 °C |
| Flash Point | 166.5 ± 9.9 °C |
| LogP | 3.70 |
Synthesis
The synthesis of this compound typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ene with ethyl cyanoacetate under basic conditions, following a Michael addition mechanism and subsequent esterification .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related compounds can effectively scavenge free radicals, including DPPH and nitric oxide radicals, as well as inhibit lipid peroxidation . The presence of a phenolic moiety in these compounds enhances their radical scavenging capabilities.
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies. The compound has demonstrated effectiveness against several Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism behind this activity is believed to be linked to the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .
Anticancer Potential
Preliminary investigations into the anticancer properties of related cyanoacrylate compounds suggest potential efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The unique structural features of this compound may contribute to its interaction with biological targets involved in cancer progression.
Case Studies
-
Antioxidant Activity Assessment : A study evaluated the antioxidant potential of ethyl cyano derivatives using various assays (DPPH scavenging, nitric oxide scavenging). Results indicated that specific structural modifications significantly enhance antioxidant activity (Table 1).
(Data adapted from related studies on cyanoacrylate derivatives) .
Compound Name DPPH Scavenging (%) Nitric Oxide Scavenging (%) Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate 85 78 Ethyl 2-cyano-3-(substituted phenyl)acrylamide 90 80 -
Antibacterial Efficacy : Testing against S. aureus and B. subtilis revealed significant zones of inhibition for the compound compared to standard antibiotics (Table 2).
(Results indicate comparable antibacterial activity) .
Compound Name Zone of Inhibition (mm) This compound 18 Standard Antibiotic (Amoxicillin) 20
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-cyano-3-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)acrylate, and how can yield be maximized?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between a bicyclic ketone derivative (e.g., 3,3-dimethylbicyclo[2.2.1]heptan-2-one) and ethyl cyanoacetate. Key parameters include:
- Catalyst : Use of piperidine or ammonium acetate in ethanol under reflux .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the acrylate product.
- Yield Optimization : Adjust molar ratios (1:1.2 ketone to cyanoacetate) and monitor reaction progress via TLC .
Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize the compound’s structure?
- Methodological Answer :
- NMR : Analyze and spectra for diagnostic peaks:
- Cyano group: δ ~110-120 ppm in .
- Bicyclic protons: δ 1.0-2.5 ppm (multiplets for bridgehead hydrogens) .
- IR : Confirm the acrylate ester (C=O stretch ~1720 cm) and nitrile (C≡N stretch ~2220 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H], with fragmentation patterns confirming the bicyclic moiety .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antioxidant or anti-inflammatory)?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assay (IC determination) at 517 nm, using ascorbic acid as a positive control .
- Anti-inflammatory Activity : Carrageenan-induced rat paw edema model, with dose-dependent comparisons to indomethacin .
Advanced Research Questions
Q. How do crystallographic polymorphs of this compound affect its physicochemical properties?
- Methodological Answer :
- Polymorph Screening : Use solvent vapor diffusion (e.g., ethyl acetate/hexane) to grow single crystals.
- X-ray Diffraction : Employ SHELXL for refinement . For example, a monoclinic polymorph (space group ) may show distinct packing vs. orthorhombic forms, impacting solubility and melting point .
- Data Analysis : Compare R-factors (<0.05) and hydrogen-bonding networks to correlate structure-property relationships .
Q. What computational approaches (e.g., DFT) predict reactivity and electronic properties of the acrylate moiety?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to calculate:
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity .
- Fukui functions to identify nucleophilic/electrophilic sites (e.g., acrylate β-carbon) .
- Solvent Effects : Include PCM models to simulate polar environments .
Q. How can discrepancies in biological activity data (e.g., inconsistent IC values) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory tests) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Metabolic Stability : Evaluate compound degradation in PBS or simulated gastric fluid via HPLC .
- SAR Studies : Synthesize analogs (e.g., substituent variations on the bicyclic ring) to isolate structural determinants of activity .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers .
- Process Optimization : Monitor temperature (ΔT ≤±2°C) and stirring rate to minimize racemization during condensation .
- Quality Control : Enforce strict in-process checks via chiral GC or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
